AZD-9164 bromide

Muscarinic M3 antagonist Receptor binding affinity Subtype selectivity

AZD-9164 bromide is a structurally unique, long-acting M3 receptor antagonist (LAMA) from the quinuclidinium series, developed as a next-gen COPD candidate. It is a critical tool for SAR studies requiring high M3 potency (pIC50 9.8) and a 10-fold M2 selectivity window. Its well-documented, unique property of inducing transient paradoxical bronchospasm upon inhalation makes it an invaluable positive control/model compound for airway irritation and translational respiratory research.

Molecular Formula C29H38BrFN2O2
Molecular Weight 545.5 g/mol
CAS No. 1034916-72-7
Cat. No. B605786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-9164 bromide
CAS1034916-72-7
SynonymsAZD-9164;  AZD 9164;  AZD9164;  AZD-9164 bromide.
Molecular FormulaC29H38BrFN2O2
Molecular Weight545.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H38FN2O2.BrH/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23;/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3;1H/q+1;/p-1/t24?,27-,29-,32?;/m0./s1
InChIKeyQMMVAOGTOFQHAQ-BBCWMUSQSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD-9164 Bromide (CAS 1034916-72-7): Chemical Identity and Baseline Profile for Scientific Procurement


The compound [(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate bromide (CAS 1034916-72-7), commonly referred to as AZD-9164 bromide, is a synthetic, long-acting muscarinic M3 receptor antagonist (LAMA) that progressed to Phase II clinical evaluation by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD) [1][2]. Its molecular architecture features a quaternary ammonium quinuclidinium core covalently linked to a fluorophenethyl moiety and esterified with a chiral phenyl-piperidinylpropanoate side chain (molecular formula C29H38BrFN2O2, exact mass of cation 465.29 Da), a structural design engineered to confer high target affinity, prolonged receptor residence time, and M3 receptor subtype selectivity [3][4].

Why Generic Substitution of AZD-9164 Bromide (CAS 1034916-72-7) with Other Inhaled Muscarinic Antagonists Is Not Scientifically Valid


While the inhaled long-acting muscarinic antagonist (LAMA) therapeutic class includes multiple agents with M3 antagonism as a shared nominal mechanism, the pharmacological, pharmacokinetic, and clinical performance of these compounds are not interchangeable. AZD-9164 was structurally optimized from a distinct chemical series to achieve a specific combination of high M3 binding affinity, a precisely tuned M3/M2 selectivity ratio, and an extended duration of action at the receptor level [1]. These properties were intended to deliver a potentially improved therapeutic index over the prototypical LAMA tiotropium, manifesting as greater magnitude and duration of bronchodilation without a commensurate increase in systemic anticholinergic adverse effects [2]. However, this same optimization strategy also introduced a unique and clinically significant liability: a transient paradoxical bronchospasm observed shortly after inhalation, a phenomenon not characteristic of other approved LAMAs such as tiotropium, aclidinium, glycopyrronium, or umeclidinium [3]. Consequently, substituting AZD-9164 with another LAMA based solely on class-level assumptions would result in fundamentally different experimental outcomes and invalidate any comparative or mechanistic study.

Quantitative Differentiation Guide for AZD-9164 Bromide (CAS 1034916-72-7) Relative to Comparator LAMAs


M3 Receptor Binding Potency (pIC50) and M3/M2 Selectivity Ratio

AZD-9164 demonstrates high in vitro potency at the human muscarinic M3 receptor with a pIC50 value of 9.8, corresponding to an IC50 of approximately 0.16 nM [1]. It exhibits a 10-fold selectivity for the M3 receptor over the M2 receptor (pIC50 at M2 = 9.0, IC50 ≈ 1.0 nM) [1]. This selectivity profile is engineered to mitigate cardiac adverse effects associated with M2 antagonism, a key differentiator from non-selective muscarinic antagonists.

Muscarinic M3 antagonist Receptor binding affinity Subtype selectivity pIC50 COPD Bronchodilator

Peak Bronchodilator Effect (E(max) in FEV1) Compared with Tiotropium in COPD Patients

In a randomized, placebo-controlled, single-dose crossover study in 28 patients with COPD, inhaled AZD-9164 at a dose of 400 μg produced a peak increase in FEV1 (E(max)) of 17% above baseline, which was significantly greater than the effect produced by inhaled tiotropium 18 μg (p = 0.001) [1]. The average bronchodilator effect (E(av)) over the 26-hour observation period and the trough effect at 22-26 hours post-dose (E(22-26)) were also significantly larger for AZD-9164 400 μg compared with tiotropium (p < 0.05 for both) [1].

COPD Bronchodilation FEV1 Clinical efficacy Tiotropium LAMA

Duration of Bronchodilation (Trough FEV1) Maintained Overnight

AZD-9164 demonstrated prolonged bronchodilation with minimal overnight decline in FEV1. The trough effect measured between 22 and 26 hours post-dose (E(22-26)) for AZD-9164 400 μg was significantly larger than that for tiotropium 18 μg (p < 0.05) [1]. This sustained effect supports a potential once-daily dosing regimen with maintained airway patency throughout the nocturnal period.

COPD Duration of action Trough FEV1 Once-daily dosing Bronchodilation

Unique Safety Liability: Transient Paradoxical Bronchospasm Post-Inhalation

A distinguishing and limiting feature of AZD-9164 is the occurrence of a transient paradoxical bronchospasm immediately following inhalation, a phenomenon not reported for other approved LAMAs such as tiotropium, aclidinium, glycopyrronium, or umeclidinium. In two Phase I multiple ascending dose studies, the first three COPD patients receiving AZD-9164 (1000 μg) experienced a transient fall in FEV1 of 5 to 15 minutes duration post-inhalation [1]. Retrospective analysis identified similar transient FEV1 drops in healthy subjects receiving 400 μg and 2800 μg doses, though without reported symptoms [1]. The initial study comparing AZD-9164 to tiotropium had already noted an initial transient and dose-related fall in FEV1 associated with increased mild respiratory symptoms such as cough, occurring before the onset of bronchodilation [2].

Safety Adverse event Paradoxical bronchospasm FEV1 drop LAMA Tolerability

Recommended Research and Industrial Application Scenarios for AZD-9164 Bromide (CAS 1034916-72-7) Based on Quantitative Differentiation Evidence


Pharmacological Studies of High-Potency M3 Antagonism and M3/M2 Selectivity

AZD-9164 serves as an in vitro tool compound for studies requiring a defined profile of high M3 receptor potency (pIC50 = 9.8) and a specific 10-fold selectivity over M2 receptors [1]. This profile is useful for structure-activity relationship (SAR) investigations, receptor binding assays, and functional studies where precise control over M3 versus M2 engagement is required.

Mechanistic Investigation of Paradoxical Bronchospasm in Inhaled Drug Delivery

The well-documented and unique liability of AZD-9164 to induce transient paradoxical bronchospasm upon inhalation makes it a valuable investigative tool for studying the underlying mechanisms of airway irritation and bronchoconstriction triggered by inhaled compounds [2][3]. Researchers investigating formulation factors, particle deposition, and local sensory nerve activation can utilize AZD-9164 as a positive control or model compound.

Comparative LAMA Efficacy Studies in Preclinical or Ex Vivo Lung Models

Given the availability of direct human clinical comparator data against tiotropium [4], AZD-9164 can be employed in preclinical studies (e.g., isolated tracheal or bronchial ring preparations) to validate translational models of bronchodilation, where the expected rank order of efficacy (AZD-9164 > tiotropium at certain concentrations) can be used to benchmark model performance.

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